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Compound of Interest

Compound Name: 2-Bromocyclopentanol

Cat. No.: B1604639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic
properties of the cis- and trans-isomers of 2-Bromocyclopentanol. The information is
presented to support research, chemical process development, and drug design activities
where this compound may be a key intermediate or building block. The data herein is a
compilation of calculated and experimental values from various chemical databases.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic parameters for cis- and trans-2-
Bromocyclopentanol. It is important to note that a significant portion of the available data is
derived from computational models, such as the Joback and Crippen methods, and should be
considered as estimated values. Experimental data is explicitly noted.

Table 1: Thermodynamic Properties of cis-2-Bromocyclopentanol
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. Source &
Property Symbol Value Unit
Method
Standard Gibbs
Cheméo (Joback
Free Energy of AfG® -102.44 kJ/mol
) Method)[1]
Formation
Enthalpy of Cheméo (Joback
) AfH°gas -232.29 kJ/mol
Formation (gas) Method)[1]
Enthalpy of Cheméo (Joback
) AfusH® 13.08 kJ/mol
Fusion Method)[1]
Enthalpy of Cheméo (Joback
o AvapH® 49.79 kJ/mol
Vaporization Method)[1]
ldeal Gas Heat i
) Cp,gas - J/mol-K Cheméo[1]
Capacity
o NIST
lonization Energy IE 10.19 + 0.02 eV )
(Experimental)[1]

Table 2: Thermodynamic Properties of trans-2-Bromocyclopentanol
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Property Symbol Value Unit
Method
Standard Gibbs
Cheméo (Joback
Free Energy of AfG® -102.44 kJ/mol
) Method)[2]
Formation
Enthalpy of Cheméo (Joback
) AfH°gas -232.29 kJ/mol
Formation (gas) Method)[2]
Enthalpy of Cheméo (Joback
) AfusH® 13.08 kJ/mol
Fusion Method)[2]
Enthalpy of Cheméo (Joback
T AvapH® 49.79 kJ/mol
Vaporization Method)[2]
ldeal Gas Heat i
) Cp,gas - J/mol-K Cheméo[2?]
Capacity
NIST
lonization Energy IE 10.11 £ 0.02 eVv (Experimental)[2]

[3]

Experimental Protocols for Thermodynamic
Property Determination

While specific experimental studies on the thermodynamic properties of 2-
Bromocyclopentanol are not readily available in the surveyed literature, standard
methodologies for organic compounds of similar structure can be applied. The following are
detailed descriptions of common experimental protocols.

Determination of Enthalpy of Combustion and Formation
via Bomb Calorimetry

The standard enthalpy of formation of 2-Bromocyclopentanol can be derived from its enthalpy
of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:
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Sample Preparation: A precisely weighed sample of 2-Bromocyclopentanol (typically in
pellet form for solids or a sealed ampule for liquids) is placed in a sample holder within a
high-pressure vessel known as a "bomb".[4][5][6] A known length of fuse wire is positioned to
ensure ignition.[4][6]

Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure
oxygen to ensure complete combustion.[7]

Calorimeter Setup: The bomb is submerged in a known volume of water within an insulated
container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial
temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is monitored and recorded at regular intervals
until a maximum temperature is reached and the system begins to cool.[8]

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with
a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the
combustion of the 2-Bromocyclopentanol sample is calculated from the observed
temperature change. Corrections are made for the heat of ignition of the fuse wire and the
formation of any side products (e.g., nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated
from the experimental data. The standard enthalpy of formation is then derived using Hess's
Law, from the balanced chemical equation for the combustion reaction and the known
standard enthalpies of formation of the products (COz, H20, and HBr).

Determination of Heat Capacity and Enthalpy of Fusion
by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and
the enthalpy of fusion of a substance.

Methodology:

¢ Instrumentation: A differential scanning calorimeter measures the difference in heat flow
between a sample and a reference pan as they are subjected to a controlled temperature
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program.[9]

o Sample Preparation: A small, accurately weighed sample of 2-Bromocyclopentanol is
hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

o Experimental Procedure (for Heat Capacity):
o Abaseline is established by running the DSC with two empty pans.

o A standard material with a well-known heat capacity, such as sapphire, is run to calibrate
the instrument.

o The 2-Bromocyclopentanol sample is then run under the same conditions. The heat flow
difference between the sample and the reference is measured as a function of
temperature. The specific heat capacity is calculated by comparing the heat flow to the
sample with that of the sapphire standard.[10]

o Experimental Procedure (for Enthalpy of Fusion):
o The sample is subjected to a linear heating ramp through its melting point.
o The instrument records an endothermic peak as the sample melts.

o The area under this peak is directly proportional to the enthalpy of fusion (AfusH°®). The
instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.

Determination of Vapor Pressure and Enthalpy of
Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a
substance at different temperatures, from which the enthalpy of vaporization can be calculated.

Methodology:

o Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a
controlled, slow flow rate through or over a sample of 2-Bromocyclopentanol maintained at
a constant temperature.[11]
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o Saturation: The carrier gas becomes saturated with the vapor of the substance. The flow rate
is critical; it must be slow enough to ensure saturation but fast enough to prevent diffusion
effects.[11]

o Vapor Collection: The gas stream containing the vapor is passed through a condenser or a
trap where the vapor is collected and its mass is determined.

o Data Acquisition: The experiment is repeated at several different temperatures.

» Data Analysis: The partial pressure of the 2-Bromocyclopentanol vapor at each
temperature is calculated from the mass of the condensed vapor, the volume of the carrier
gas passed, and the ideal gas law.

o Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (AvapH®) is determined
from the temperature dependence of the vapor pressure using the Clausius-Clapeyron
equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the
absolute temperature yields a straight line with a slope equal to -AvapH°/R, where R is the
ideal gas constant.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the
key thermodynamic properties of 2-Bromocyclopentanol.
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Experimental Workflow for Thermodynamic Property Determination
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Caption: A generalized workflow for the experimental determination of thermodynamic
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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